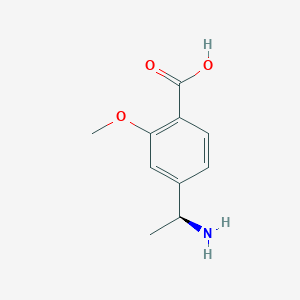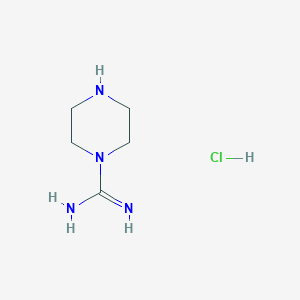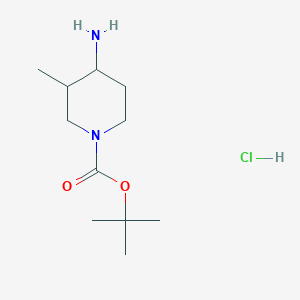
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an aminoethyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-methoxybenzoic acid.
Formation of Intermediate: The 2-methoxybenzoic acid is subjected to a Friedel-Crafts acylation reaction to introduce the aminoethyl group. This involves reacting the acid with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(1-Aminoethyl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
(S)-4-(1-Hydroxyethyl)-2-methoxybenzoic acid: Features a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties and biological activities.
(S)-4-(1-Aminoethyl)-3-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-6H,11H2,1-2H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
ZXDNHQZMEHQHCS-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)C(=O)O)OC)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)C(=O)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)

![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)








![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
